Subglutinol A

説明

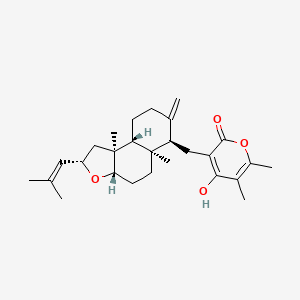

Structure

3D Structure

特性

分子式 |

C27H38O4 |

|---|---|

分子量 |

426.597 |

IUPAC名 |

3-[[(2S,3aS,5aR,6R,9aR,9bS)-5a,9b-Dimethyl-7-methylidene-2-(2-methylprop-1-enyl)-2,3a,4,5,6,8,9,9a-octahydro-1H-benzo[e][1]benzofuran-6-yl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one |

InChI |

InChI=1S/C27H38O4/c1-15(2)12-19-14-27(7)22-9-8-16(3)21(26(22,6)11-10-23(27)31-19)13-20-24(28)17(4)18(5)30-25(20)29/h12,19,21-23,28H,3,8-11,13-14H2,1-2,4-7H3/t19-,21-,22-,23+,26-,27+/m1/s1 |

InChIキー |

SXNPXUJAUIINIU-JTLRLOPKSA-N |

SMILES |

O=C1C(C[C@@H]([C@]2(C)[C@]3([H])[C@]4(C)C[C@@H](/C=C(C)\C)O[C@@]4([H])CC2)C(CC3)=C)=C(O)C(C)=C(C)O1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Subglutinol A |

製品の起源 |

United States |

Biosynthesis of Subglutinol a

Fungal Biosynthetic Pathways

The creation of Subglutinol A is a multi-step enzymatic process, beginning with the independent synthesis of its two main precursors, a polyketide-derived α-pyrone and a terpenoid unit, which are then combined and cyclized. uniprot.org

The initial step in the biosynthesis of this compound is the formation of the α-pyrone moiety. This process is catalyzed by the polyketide synthase SubA. uniprot.org The synthesis involves the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units, accompanied by two methylation events, to produce the characteristic 4-hydroxy-5,6-dimethyl-2-pyrone ring. uniprot.org

Concurrently, the isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP), is synthesized. uniprot.org GGPP is a C20 intermediate in the biosynthesis of various terpenes and terpenoids. wikipedia.org The enzyme responsible for its formation in this pathway is the geranylgeranyl pyrophosphate synthase, SubD. uniprot.org This enzyme catalyzes the addition of an isoprene (B109036) unit from isopentenyl pyrophosphate (IPP) to farnesyl pyrophosphate (FPP). wikipedia.org

With both the α-pyrone and GGPP precursors available, the next stage involves their combination. This key step is mediated by the prenyltransferase SubC. uniprot.org This enzyme facilitates the attachment of the geranylgeranyl group from GGPP to the α-pyrone ring, resulting in the formation of a linear α-pyrone diterpenoid, the foundational structure for subsequent cyclizations. uniprot.org

The formation of the characteristic bicyclic decalin core is a critical and complex part of the pathway. It is proposed to be a two-step process initiated by the FAD-dependent oxidoreductase, SubE. uniprot.org SubE is thought to catalyze the epoxidation of the C10-C11 olefin bond in the linear diterpenoid precursor. uniprot.org Following this epoxidation, a cyclization cascade is catalyzed by the terpene cyclase SubB, which leads to the formation of the fused ring system of the decalin core. uniprot.org

The final step in the assembly of the this compound skeleton is the formation of the five-membered cyclic ether. This intramolecular cyclization is believed to be catalyzed by the FAD-dependent dehydrogenase, SubF. uniprot.org This reaction completes the core structure of this compound. uniprot.org Further redox reactions, carried out by yet unidentified enzymes, may then lead to the formation of related subglutinol derivatives. uniprot.org

Gene Cluster Elucidation for Subglutinol Biosynthesis

The enzymes responsible for the biosynthesis of subglutinols are encoded by a dedicated gene cluster. uniprot.org The identification and characterization of such biosynthetic gene clusters are fundamental to understanding how fungi produce complex secondary metabolites. Fungal gene clusters for meroterpenoids often contain genes for a polyketide synthase and a prenyltransferase, along with various modifying enzymes like cytochrome P450s and terpene cyclases. nih.gov In the case of this compound, the cluster contains the genes subA, subB, subC, subD, subE, and subF, which encode the core enzymatic machinery. uniprot.org Studies have shown that this gene cluster is highly expressed when the fungal mycelia are transferred to fresh media, suggesting a coordinated regulation of the biosynthetic pathway. uniprot.org

Engineered Biosynthesis and Heterologous Expression Systems

The elucidation of the this compound biosynthetic gene cluster has paved the way for its engineered production through heterologous expression systems. This approach circumvents challenges associated with the native producer, Fusarium subglutinans, such as slow growth and complex secondary metabolite profiles, while enabling the generation of novel analogs through combinatorial biosynthesis. acs.org The filamentous fungus Aspergillus oryzae has emerged as a particularly effective and versatile host for these purposes. nih.govnih.govnih.govnih.gov

Reconstitution in Fungal Hosts (e.g., Aspergillus oryzae)

The entire biosynthetic pathway for decalin-containing diterpenoid pyrones (DDPs), including this compound, has been successfully reconstituted in Aspergillus oryzae. nih.govflybase.org This fungus is a preferred host for heterologous expression due to its high productivity, genetic tractability, and its status as a "Generally Regarded as Safe" (GRAS) organism. nih.govnih.gov Researchers have demonstrated that by introducing the necessary biosynthetic genes from the this compound cluster into A. oryzae, the host can be engineered to produce the target compound. nih.govbeilstein-journals.org

The core set of genes required for the initial steps of the pathway were co-expressed in A. oryzae. This foundational work established a platform for producing key intermediates of the this compound pathway. nih.govbeilstein-journals.org Subsequent work involved the introduction of additional tailoring enzymes to complete the biosynthesis. The successful reconstruction of these complex pathways in a heterologous host underscores the potential of synthetic biology to produce valuable natural products. nih.govflybase.org

Table 1: Core Biosynthetic Genes for this compound Intermediate Production in A. oryzae

| Gene | Enzyme Type | Function |

| subA | Polyketide Synthase (PKS) | Synthesizes the polyketide backbone. |

| subC | Prenyltransferase (PT) | Attaches a prenyl group to the polyketide. |

| subD | Geranylgeranyl Diphosphate (GGPP) Synthase | Produces the C20 terpenoid precursor. |

| subE | Flavin-dependent Monooxygenase (FMO) | Catalyzes an epoxidation step. |

| subB | Terpene Cyclase (CYC) | Mediates the cyclization of the terpenoid moiety. |

This table summarizes the key enzymes from the this compound gene cluster that were initially expressed in A. oryzae to produce a common intermediate. nih.govbeilstein-journals.org

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create novel chemical structures by combining genes from different organisms or by modifying existing enzymes. mushroomreferences.comnih.govillinois.edu This strategy has been successfully applied to the this compound pathway to generate a library of related compounds, some with novel biological activities. nih.govbeilstein-journals.org

By using the A. oryzae strain expressing the core sub genes (subABCDE) as a platform, researchers introduced various "tailoring" enzymes from different fungal sources. nih.govbeilstein-journals.org These enzymes, including oxidoreductases, methyltransferases, and cytochrome P450 oxygenases, performed different chemical modifications on the this compound scaffold, leading to the production of a diverse set of DDPs. nih.gov

This synthetic biology approach resulted in the creation of 22 distinct DDPs, which included the naturally occurring this compound and 15 previously unknown analogs. nih.govflybase.org This highlights the power of combinatorial biosynthesis not only for producing known compounds but also for expanding chemical diversity and exploring the structure-activity relationships of a compound class. flybase.orgnih.gov This method provides a powerful tool for generating new-to-nature molecules that would be difficult to create through traditional chemical synthesis. mushroomreferences.com

Table 2: Examples of Enzyme Combinations for Diterpene Pyrone Diversification

| Base Pathway Genes | Additional Tailoring Enzymes | Result | Reference |

| subA, subB, subC, subD, subE | DpasF (Cytochrome P450) | Production of this compound | beilstein-journals.org |

| subA, subB, subC, subD, subE | Various SDRs, MTs, P450s, FMOs | Production of 22 bioactive meroterpenoids, including 15 new analogs | nih.govbeilstein-journals.org |

| subA, subC, subD + EsdpE (FMO) + EsdpB (CYC) | N/A | Production of schearone A | beilstein-journals.org |

This table illustrates how combining the core this compound biosynthetic genes with different tailoring enzymes in A. oryzae leads to the production of diverse meroterpenoids. Abbreviations: SDR - Short-chain Dehydrogenase/Reductase, MT - Methyltransferase, FMO - Flavin-dependent Monooxygenase, P450 - Cytochrome P450 Oxygenase, CYC - Terpene Cyclase. nih.govbeilstein-journals.org

Synthetic Chemistry of Subglutinol a and Analogs

Total Synthesis Approaches

The synthesis of Subglutinol A is a significant challenge due to its densely functionalized dodecahydronaphtho[2,1-b]furan core, multiple stereocenters, and the appended α-pyrone ring. Various research groups have undertaken this challenge, leading to the development of several innovative synthetic strategies.

Initial interest in the total synthesis of this compound and its epimer, Subglutinol B, was spurred by their discovery in 1995 and their potent immunosuppressive properties. astellas-foundation.or.jp The first total synthesis was reported by the Hong group, which also established the absolute stereochemistry of the natural products. nih.govacs.org This was followed by other notable syntheses from groups such as Katoh and Baran. nih.govacs.orgresearchgate.net These early syntheses, while successful, were often lengthy, requiring 18 or more steps, which highlighted the need for more efficient and convergent approaches. astellas-foundation.or.jpresearchgate.net Subsequent efforts have focused on improving synthetic efficiency through the development of novel methodologies and strategic application of radical chemistry. acs.orgresearchgate.net

A variety of strategies have been employed to construct the complex framework of this compound. Key methodologies that have proven effective are detailed below.

Oxidative Polyene Cyclization: A powerful strategy for forming the core decalin structure involves a biomimetic polyene cyclization. thieme-connect.de The Baran group effectively utilized a manganese-mediated oxidative radical polycyclization to forge the decalin core. acs.orgnih.gov A significant improvement to this method was the use of electrochemistry to render the process catalytic in manganese, which simplified the reaction workup and improved scalability. acs.orgblogspot.com This cyclization of a linear polyene precursor efficiently establishes several key stereocenters in the molecule. astellas-foundation.or.jpacs.org

Decarboxylative Cross-Couplings: To address the challenge of installing peripheral substituents with high stereocontrol, radical-based decarboxylative cross-couplings have been instrumental. acs.orgnih.gov This approach allows for the late-stage formation of key carbon-carbon bonds. researchgate.net For instance, a Giese-type radical cross-coupling was used to install the C4-C20 bond, and a nickel-catalyzed decarboxylative alkenylation was employed to form the C12–C13 bond, providing access to both this compound and B with complete stereocontrol. acs.orgblogspot.comresearchgate.net This strategy showcases the power of radical chemistry to create divergent pathways to multiple family members from a common intermediate. acs.orgresearchgate.netnih.gov

Other Key Reactions: Besides these flagship strategies, other important reactions include the stereocontrolled installation of the α-pyrone moiety, often at a late stage of the synthesis. astellas-foundation.or.jp This has been achieved through methods like aldol (B89426) condensation followed by cyclization. nih.gov The Takai-Lombardo olefination has also been used to install the C-3 methylene (B1212753) group. acs.orgresearchgate.net

Table 1: Key Methodologies in this compound Total Synthesis

| Methodology | Purpose | Key Features | Reference |

|---|---|---|---|

| Oxidative Polyene Cyclization | Construction of the core decalin ring system | Biomimetic; establishes multiple stereocenters; can be rendered catalytic via electrochemistry. | astellas-foundation.or.jpacs.orgnih.gov |

| Decarboxylative Radical Cross-Coupling | Installation of peripheral substituents (e.g., at C4 and C12) | Enables late-stage diversification; provides high stereocontrol; avoids lengthy functional group manipulations. | acs.orgresearchgate.netnih.gov |

| Aldol Condensation/Cyclization | Formation of the α-pyrone ring | A classic strategy for constructing the heterocyclic pyrone moiety. | nih.gov |

| Takai-Lombardo Olefination | Installation of the C-3 methylene group | A reliable method for methylenation of keto-aldehydes. | acs.orgresearchgate.net |

| astellas-foundation.or.jpnih.gov-Wittig Rearrangement | Stereocontrolled installation of functional groups | Used to set key stereocenters, for instance, in the construction of the tetrahydrofuran (B95107) ring. | nih.govchemistrydocs.com |

Controlling the stereochemistry across the multiple chiral centers of this compound is a critical aspect of its total synthesis. Chemists have employed several tactics to achieve this.

A key strategic element involves using existing stereocenters to direct the formation of new ones. For example, in a radical-based approach, the C18 methyl group was used to guide the stereochemistry at both C4 and C9, which in turn helped to set the stereocenters at C8 and C12. acs.org

The Sharpless asymmetric epoxidation has been used to create a chiral epoxide from an allylic alcohol, which then directs the in situ cyclization to furnish a single diastereomer of the tetrahydrofuran (THF) ring. acs.orgnih.gov Another powerful method for stereocontrolled synthesis is the astellas-foundation.or.jpnih.gov-Wittig rearrangement, which has been applied to set the stereochemistry needed for the furan (B31954) ring system. nih.govchemistrydocs.com Furthermore, diastereoselective Tsuji-allylation has been used to install the allyl group, leading to a single diastereomer of a key alcohol intermediate. acs.orgresearchgate.net These methods, which rely on substrate control, reagent control, and catalysis, are fundamental to achieving an efficient and stereoselective synthesis of this complex natural product. mdpi.comthieme.de

Analog Synthesis and Structural Modifications

The promising biological activity of this compound, coupled with its synthetic complexity and some in vitro toxicity, has prompted the synthesis of analogs. nih.gov The goal is to identify the key pharmacophore responsible for its immunosuppressive effects and to develop compounds with reduced structural complexity, improved synthetic accessibility, and a better therapeutic window. nih.govduke.edunih.gov

The design of simplified this compound analogs is guided by the principle of identifying and retaining essential structural motifs while removing synthetically challenging or non-essential groups. nih.gov

Key design considerations include:

The α-Pyrone Group: Preliminary structure-activity relationship (SAR) studies indicated that the α-pyrone group is crucial for the immunosuppressive activity. nih.gov To confirm this, analogs where the pyrone was replaced with a simple phenyl group were synthesized, which validated the importance of the heterocyclic ring. nih.gov

The exo-Methylene Group: The installation of the exo-methylene group on the decalin core requires multiple synthetic steps. nih.gov To improve synthetic efficiency, analogs lacking this feature were designed and prepared to evaluate its role in the compound's activity. nih.gov

The Isopropenyl Side Chain: The complex side chain on the tetrahydrofuran ring is another target for simplification.

Core Simplification: The most significant simplification involves modifying the tricyclic core itself. Analogs featuring a simpler naphthalene (B1677914) or decalin-pyrone core have been synthesized to drastically reduce the number of stereocenters and synthetic steps. nih.gov For example, analog 41a , which lacks the furan ring and several stereocenters, was designed as one of the simplest analogs. nih.gov

The synthesis of these simplified analogs leverages many of the same chemical reactions developed for the total synthesis of the natural product, as well as other standard synthetic transformations. For instance, the synthesis of a decalin-pyrone analog began from a known ketone and utilized reactions such as formylation, reduction, a astellas-foundation.or.jpnih.gov-Wittig rearrangement, and addition of a 3-lithio-γ-pyrone to build the target molecule. nih.gov

To create a naphthalene-based analog, a cross-metathesis reaction was used to install a 2-methylpropenyl group, followed by an aldol condensation to introduce the α-pyrone precursor. nih.gov The synthesis of the highly simplified analog 41a started with a Wittig reaction, followed by oxidation and addition of a 3-lithio-γ-pyrone. nih.gov These synthetic efforts have successfully produced a range of analogs, with some, like 34a and 41a , showing promising immunosuppressive activity comparable to the parent compound but with reduced toxicity. nih.gov This work provides a crucial framework for the future design of potent and non-toxic immunomodulating agents derived from this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Subglutinol Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. gardp.org For this compound, these studies have been instrumental in defining the necessary components for its immunomodulatory effects and in guiding the design of synthetic analogs with improved properties. nih.gov Research has focused on modifying three main regions of the subglutinol structure: the α-pyrone moiety, the decalin core, and the tetrahydrofuran (THF) ring. nih.gov

Identification of Essential Pharmacophores (e.g., α-pyrone, decalin groups)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Through the synthesis and biological evaluation of various subglutinol analogs, key pharmacophores essential for its immunosuppressive activity have been identified. nih.gov

Preliminary SAR studies have indicated that the α-pyrone and decalin groups are indispensable for the immunosuppressive functions of subglutinols. nih.gov The importance of the α-pyrone group was demonstrated by synthesizing an analog where this moiety was replaced by a phenyl group (analog 45 ). This modification led to a loss of the desired biological activity, confirming the critical role of the α-pyrone ring. nih.gov

Similarly, the decalin core is considered another essential pharmacophore. An analog lacking the decalin group (27 ) also showed diminished immunosuppressive activity, highlighting the importance of this bicyclic system for maintaining the active conformation of the molecule. nih.gov

In contrast, modifications to the tetrahydrofuran (THF) region suggested that this part of the molecule is not as critical for immunosuppressive activity but is a primary contributor to the toxicity of subglutinols. nih.gov This finding has led to the development of analogs with reduced structural complexity and lower toxicity, such as analog 41a , which lacks the THF and 2-methylpropenyl moieties but retains significant immunomodulatory properties. nih.gov

| Structural Moiety | Role in Biological Activity | Supporting Evidence (Analog vs. This compound) |

|---|---|---|

| α-Pyrone | Essential for immunosuppressive activity | Replacement with a phenyl group (analog 45) reduces activity. nih.gov |

| Decalin | Essential for immunosuppressive activity | Removal of the decalin group (analog 27) diminishes activity. nih.gov |

| Tetrahydrofuran (THF) | Primarily contributes to toxicity, less critical for immunosuppression | Removal of the THF group (analogs 11, 19, 41a) can reduce toxicity while retaining significant activity. nih.gov |

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of subglutinol analogs, the stereochemistry of the pyrone group has been identified as a critical factor. nih.gov

Specifically, the orientation of the pyrone group, whether it is in an axial or equatorial position relative to the decalin ring, plays a significant role in the biological activity of the analogs. nih.gov This was demonstrated by comparing pairs of stereoisomers (diastereomers), such as 34a versus 34b and 41a versus 41b . In these pairs, the analogs with the pyrone group in the axial orientation (41a and 34a) exhibited different and generally more potent immunosuppressive activity compared to their equatorial counterparts (41b and 34b). nih.gov

This suggests that the specific spatial arrangement of the α-pyrone in relation to the rest of the molecule is crucial for its interaction with its biological target. The absolute stereochemistry of subglutinols A and B has also been a subject of total synthesis efforts, further underscoring the importance of stereochemical control in achieving the desired biological effects. acs.org

| Analog Pair | Stereochemical Difference | Impact on Biological Activity |

|---|---|---|

| 41a vs. 41b | Orientation of the pyrone group (axial vs. equatorial) nih.gov | The axial isomer (41a) shows more potent immunosuppressive activity. nih.gov |

| 34a vs. 34b | Orientation of the pyrone group (axial vs. equatorial) nih.gov | The axial isomer (34a) demonstrates greater activity. nih.gov |

Pre Clinical Biological Activities and Pharmacological Studies of Subglutinol a

Immunomodulatory Effects

Subglutinol A exhibits significant immunomodulatory properties, primarily targeting T cell functions. These effects have been characterized through a series of in vitro and in vivo experiments, highlighting its potential to suppress inflammatory responses. acs.orgmdpi.comresearchgate.net

Inhibition of T Cell Proliferation and Survival (in vitro)

In vitro studies have demonstrated that this compound effectively blocks the proliferation of activated T cells. acs.orgduke.edu This inhibition is a crucial aspect of its immunosuppressive activity, as the expansion of T cells is a central event in immune responses. Research indicates that this compound not only halts T cell proliferation but also induces apoptosis, or programmed cell death, in these cells. nih.gov This dual action of inhibiting proliferation and promoting cell death contributes to its potent immunosuppressive effects. acs.org One study noted that this compound showed a better efficacy in inhibiting T cell proliferation compared to Cyclosporine A (CsA), a well-known immunosuppressant, while having slightly lower cytotoxicity for undivided T cells. acs.org

Modulation of Pathogenic Cytokine Production (IFNγ, IL-17, IL-2) (in vitro)

This compound has been shown to profoundly inhibit the production of key pro-inflammatory cytokines by activated T cells. acs.orgnih.gov Specifically, it suppresses the secretion of interferon-gamma (IFNγ) and interleukin-17 (IL-17) from fully differentiated Th1 and Th17 cells, respectively. acs.orgnih.gov These cytokines are major drivers of inflammation and are implicated in the pathology of various autoimmune diseases. nih.gov

The compound also effectively abrogates the production of interleukin-2 (B1167480) (IL-2) by activated CD4+ T cells. acs.orgnih.gov IL-2 is a critical cytokine for T cell proliferation and survival. nih.gov While this compound was found to be less potent than CsA in inhibiting IL-2 production, it still demonstrated a significant dose-dependent inhibitory effect. acs.org At a concentration of 1 nM, it reduced IL-2 production by approximately 50%, with complete abrogation at higher doses. acs.org

| Cytokine | Effect of this compound | Cell Type | Study Type |

| IFNγ | Profoundly inhibited | Th1 cells | in vitro |

| IL-17 | Profoundly inhibited | Th17 cells | in vitro |

| IL-2 | Effectively inhibited (dose-dependent) | Activated CD4+ T cells | in vitro |

Effects on Mixed Lymphocyte Reaction (MLR) and Thymocyte Proliferation (TP) Assays

This compound has demonstrated high potency in both mixed-lymphocyte reaction (MLR) and thymocyte proliferation (TP) assays. nih.gov The MLR assay is an in vitro model of T cell recognition and response to foreign antigens, making it a relevant test for immunosuppressive potential. revvity.co.jp Similarly, the TP assay assesses the ability of a compound to inhibit the proliferation of thymocytes, the precursor cells for mature T cells.

Initial studies reported that this compound and its related compound, Subglutinol B, were highly potent in these assays, with an IC50 value of 0.1 μM for both. nih.gov Subsequent research confirmed the potent activity of this compound in the MLR assay, showing it to be more potent than Cyclosporine A, with an IC50 of 25 nM compared to 89 nM for CsA. nih.gov

| Assay | IC50 of this compound | Comparison |

| Mixed Lymphocyte Reaction (MLR) | 0.1 µM / 25 nM | More potent than Cyclosporine A (IC50 = 89 nM) |

| Thymocyte Proliferation (TP) | 0.1 µM | N/A |

Immunosuppressive Efficacy in Animal Models (e.g., Delayed-Type Hypersensitivity)

The immunosuppressive effects of this compound observed in vitro have been corroborated in animal models. acs.org Specifically, its efficacy has been demonstrated in a mouse model of delayed-type hypersensitivity (DTH), a classic in vivo model of T-cell mediated inflammation. acs.orgnih.govneurofit.com

In the DTH model, this compound treatment significantly reduced lymphocytic infiltration into the footpad and ameliorated footpad swelling. acs.orgresearchgate.net This indicates that this compound can effectively suppress T cell-mediated inflammatory responses in a living organism. acs.org Notably, low-dose therapy with this compound was shown to be efficacious in attenuating the Th1-driven DTH response, demonstrating its in vivo anti-inflammatory and immunosuppressive capabilities. acs.orgnih.gov

Estrogen Receptor Antagonism

In addition to its immunomodulatory effects, this compound has been identified as an antagonist of the estrogen receptor (ER). researchgate.netnih.gov This activity was characterized through a series of in vitro assays.

Characterization of Estrogenic Activity (in vitro)

Studies have shown that this compound acts as an estrogen receptor antagonist. nih.gov It competitively inhibits the binding of 17β-estradiol to the estrogen receptor, as demonstrated in whole-cell ligand binding assays using MCF-7 cells. nih.gov

Furthermore, this compound was found to block the activation of estrogen-responsive reporter plasmids and endogenous target genes induced by 17β-estradiol in a dose-dependent manner. nih.gov It also led to the destabilization of ER proteins, an effect similar to that of the known ER antagonist ICI 182,780. nih.govrndsystems.com These findings collectively demonstrate the potential of this compound to act as an antiestrogenic compound by directly competing with estradiol (B170435) for ER binding. nih.gov

Ligand Binding and Receptor Destabilization

This compound has been identified as an antagonist of the estrogen receptor (ER). acs.orgresearchgate.net Its mechanism of action involves direct interaction with the receptor, competitively inhibiting the binding of the natural ligand, 17β-estradiol. researchgate.net In whole-cell ligand binding assays using MCF-7 cells, this compound demonstrated its ability to displace the specific binding of [3H]17β-estradiol from the estrogen receptor. researchgate.net This competitive binding is a key characteristic of its antagonistic function.

Furthermore, studies have shown that this compound efficiently destabilizes estrogen receptor proteins. researchgate.net This effect is comparable to that of the known estrogen receptor antagonist ICI 182,780 (fulvestrant). researchgate.net The binding of a ligand to the estrogen receptor is a critical step that initiates a cascade of cellular responses. wikipedia.org Ligand binding induces conformational changes in the receptor, leading to its dimerization and subsequent translocation to the nucleus where it can modulate gene expression. wikipedia.orgfrontiersin.org By competing with estradiol and destabilizing the receptor, this compound effectively disrupts these initial signaling events. researchgate.net

| Assay | Cell Line | Key Finding | Reference |

| Whole-cell ligand binding assay | MCF-7 | Displaced specific binding of [3H]17β-estradiol from ER | researchgate.net |

| Protein destabilization analysis | MCF-7 | Efficiently destabilized ER proteins, similar to ICI 182,780 | researchgate.net |

Impact on Estrogen-Responsive Gene Activation

Consistent with its role as an estrogen receptor antagonist, this compound has been shown to block the activation of estrogen-responsive genes. researchgate.netajou.ac.kr In reporter plasmid assays, this compound inhibited the 17β-estradiol-induced activation of these plasmids in a dose-dependent manner. researchgate.net This inhibition extends to endogenous estrogen-responsive target genes as well. researchgate.net

The regulation of gene expression by the estrogen receptor is a complex process. Upon activation by a ligand like estradiol, the ER binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov By preventing the initial binding of estradiol and promoting the destabilization of the ER, this compound effectively curtails this entire downstream process, leading to a blockade of estrogen-induced gene activation. researchgate.net This antagonistic activity on estrogen-responsive genes underscores its potential as a modulator of estrogen signaling pathways. acs.orgresearchgate.net

| Experimental System | Effect of this compound | Mechanism | Reference |

| Reporter plasmids in cells | Blocked 17β-estradiol-induced activation in a dose-dependent manner | Antagonism of estrogen receptor | researchgate.net |

| Endogenous target genes in cells | Blocked 17β-estradiol-induced activation | Antagonism of estrogen receptor | researchgate.net |

Osteogenic Activity

Beyond its effects on the estrogen receptor, this compound has demonstrated notable osteogenic activity. acs.orgresearchgate.net This dual functionality is of significant interest, particularly as some immunosuppressive drugs have detrimental effects on bone health. researchgate.netresearchgate.net

Promotion of Bone Formation (in vitro)

Initial biological data has revealed that this compound can promote bone formation in a dose-dependent manner. acs.orgresearchgate.net This anabolic activity on bone cells presents a significant potential for therapeutic applications where bone growth is desired. researchgate.net The ability to stimulate osteogenesis, the process of new bone formation, is a key therapeutic goal in treating bone-related disorders. orthobullets.com

Investigation of Molecular Regulators (e.g., AP-1 family transcription factors)

Research into the molecular mechanisms underlying the osteogenic effects of this compound has pointed towards the involvement of the activating protein 1 (AP-1) family of transcription factors. acs.orgresearchgate.net Studies suggest that AP-1 transcription factors could be key regulators of the anabolic activity of this compound. acs.orgresearchgate.net The AP-1 complex, composed of proteins from the Jun and Fos families, is known to play a crucial role in various cellular processes, including cell differentiation and proliferation. wikipedia.orgreactome.org Specifically, the AP-1 transcription factor complex is recognized as an important regulator of bone homeostasis, influencing osteoblast differentiation and the production of essential bone matrix proteins like collagen. nih.gov The finding that this compound's osteogenic activity may be mediated through AP-1 provides a critical insight into its mode of action in bone cells. acs.orgresearchgate.net

| Activity | Key Finding | Proposed Molecular Regulator | Reference |

| Osteogenic Activity | Promotes bone formation in a dose-dependent manner (in vitro) | Activating Protein 1 (AP-1) family transcription factors | acs.orgresearchgate.net |

Molecular and Cellular Mechanisms of Action of Subglutinol a

Modulation of T Cell Metabolism

Subglutinol A significantly impacts the metabolic programming of T cells, a critical process for their activation and function. Its primary influence is centered on mitochondrial health and the metabolic transition that accompanies T cell activation.

Exacerbation of Mitochondrial Damage and Depolarization in T Cells

A principal mechanism of this compound's immunosuppressive action is the targeted disruption of mitochondrial integrity in T cells. nih.govacs.orgnih.gov Studies have shown that this compound preferentially exacerbates mitochondrial damage and membrane depolarization in activated T helper cells, specifically Th1 and Th17 subtypes. nih.govacs.org This effect was observed using fluorescent probes like MitoTracker Orange CMTMRos, which measures mitochondrial membrane potential. nih.govacs.org

Notably, this deleterious effect on mitochondria appears to be specific to T cells. nih.govduke.edu At immunosuppressive concentrations, this compound does not seem to affect the mitochondrial integrity of other cell types, such as antigen-presenting bone marrow-derived dendritic cells (BMDCs) or stromal fibroblasts. nih.govacs.org This T-cell-specific mitochondrial disruption is believed to be a key factor behind the compound's ability to impair T cell proliferation, induce cell death, and reduce the production of inflammatory cytokines. nih.govacs.org The heightened sensitivity of activated T cells to this mitochondrially-induced dysfunction may be a cornerstone of its targeted immunosuppressive activity. acs.org

| Experimental Finding | Cell Types Affected | Method of Detection | Reference |

| Exacerbated mitochondrial membrane depolarization | Differentiated Th1 and Th17 cells | Flow cytometry with MitoTracker Orange CMTMRos | nih.govacs.org |

| No significant effect on mitochondrial integrity | Antigen-presenting BMDCs, stromal fibroblasts | Not specified | nih.govacs.org |

| Aggravated mitochondrial damage | T cells | Inferred from depolarization and downstream effects | nih.govnih.govduke.edu |

Influence on Metabolic Switch in T Cell Activation

Upon activation, a naïve T cell undergoes a fundamental metabolic transformation, shifting from a state of quiescent catabolism (primarily oxidative phosphorylation) to active anabolism (primarily aerobic glycolysis). nih.govacs.orgfrontiersin.org This "metabolic switch" is essential to generate the necessary energy and biosynthetic building blocks required for clonal expansion and the production of effector cytokines. nih.govacs.orghapres.com The mitochondrion is central to this metabolic reprogramming, serving as a hub for both ATP production and the generation of biosynthetic precursors. nih.gov

Induction of T Cell Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in activated T cells. nih.gov This effect is a direct consequence of the mitochondrial damage it causes. nih.govacs.org The loss of mitochondrial integrity is a well-established trigger for the intrinsic pathway of apoptosis. nih.govresearchgate.netmicrobenotes.com This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of a cascade of enzymes called caspases that execute cell death. microbenotes.comassaygenie.com

Research demonstrates that this compound not only blocks T cell proliferation but also causes massive apoptosis in activated T cells. nih.govacs.org This pro-apoptotic activity ensures that activated T cells, which could be autoreactive in the context of autoimmune disease, are eliminated, thereby controlling the immune response. nih.gov

| Effect | Target Cells | Associated Mechanism | Concentration in Study | Reference |

| Induction of massive apoptosis | Antigen-activated naïve CD8+ and CD4+ T cells | Mitochondrial damage, intrinsic apoptosis pathway | 100 nM | nih.govacs.org |

| Blockade of T cell survival | Fully differentiated Th1 and Th17 cells | Mitochondrial damage | Not specified | nih.govnih.gov |

Inhibition of T Cell Activation Markers (e.g., CD25, CD69)

The activation of T cells is characterized by the surface expression of specific markers, such as CD69 and CD25. nih.govcusabio.com CD69 is recognized as an early marker of lymphocyte activation, while CD25 (the alpha chain of the IL-2 receptor) is a mid-to-late activation marker crucial for T cell proliferation. nih.govcusabio.comscielo.br

Studies have shown that this compound and its derivatives efficiently inhibit the expression of both CD25 and CD69 on T cells. sunderland.ac.uk This inhibition is consistent with the compound's profound blockade of T cell activation, proliferation, and cytokine production. nih.govacs.org For instance, this compound has been shown to abrogate the production of IL-2 in activated CD4+ T cells. nih.govacs.org Since CD25 is the high-affinity receptor for IL-2, the suppression of both the receptor component (CD25) and its ligand (IL-2) demonstrates a comprehensive shutdown of this critical activation and proliferation axis. nih.govacs.orgsunderland.ac.uk By preventing the initial events of T cell activation, this compound effectively halts the subsequent accumulation of pathogenic T cells. nih.gov

Receptor-Mediated Mechanisms (e.g., Estrogen Receptor Interaction)

Beyond its direct effects on T cell metabolism and survival, this compound also engages in receptor-mediated mechanisms. It has been identified as an antagonist of the estrogen receptor (ER). nih.govresearchgate.net This finding places this compound in a class of compounds known as selective estrogen receptor modulators (SERMs), which can have tissue-specific agonist or antagonist effects. dovepress.com

| Experimental Observation | Method | Conclusion | Reference |

| Displaced specific binding of [³H]17β-estradiol from ER | Whole-cell ligand binding assays in MCF-7 cells | Competes with estradiol (B170435) for ER binding | nih.govresearchgate.net |

| Blocked 17β-estradiol-induced activation of reporter plasmids | Reporter gene assays | Acts as a functional ER antagonist | nih.govresearchgate.net |

| Destabilized ER proteins | Western blot analysis | Promotes ER degradation, similar to ICI 182,780 | nih.gov |

Future Research Directions and Translational Potential

Further Exploration of Subglutinol A Analogs for Enhanced Efficacy and Selectivity

The development of new immunomodulatory agents with novel mechanisms is crucial to overcome the limitations of current therapies, such as toxicity and lack of selectivity. nih.govnih.govacs.org To this end, research has focused on synthesizing and evaluating analogs of this compound to identify compounds with improved therapeutic properties. nih.govnih.gov The goal is to reduce structural complexity while retaining or enhancing immunosuppressive activity and minimizing toxicity. nih.govacs.org

Structure-activity relationship (SAR) studies have explored modifications in three main regions of the subglutinol molecule: the tetrahydrofuran (B95107) (THF), decalin, and α-pyrone areas. acs.org These studies provide valuable insights into the structural features essential for its biological effects. nih.govacs.org For instance, one study successfully identified an analog, designated 41a, which has a significantly less complex structure. nih.gov This analog demonstrated comparable suppression of key inflammatory cytokines (IFNγ and IL-17A) to this compound, but with notably reduced toxicity in CD4 T cells. nih.gov Such findings are crucial, as they establish a foundation for the future design and optimization of drug-like properties of subglutinol analogs, potentially leading to the development of novel, potent, and non-toxic immunomodulating agents for autoimmune diseases. nih.govacs.org

Advanced Elucidation of Molecular and Cellular Signaling Pathways

While the immunosuppressive effects of this compound are well-documented, the precise molecular mechanisms are still under investigation. Preliminary studies suggest that its mode of action may be unique compared to existing immunosuppressants. acs.org Research indicates that this compound exerts multimodal suppressive effects on activated T cells, effectively blocking their proliferation and survival. researchgate.netnih.gov It also profoundly inhibits the production of pro-inflammatory cytokines like IFNγ and IL-17 by fully differentiated effector Th1 and Th17 cells. researchgate.netnih.govacs.org

A key area of investigation is the compound's effect on mitochondria. nih.govresearchgate.net Evidence suggests that this compound may exert its anti-inflammatory effects by exacerbating mitochondrial damage specifically in T cells. researchgate.netnih.govacs.org Importantly, at immunosuppressive concentrations, it does not appear to affect mitochondrial integrity in other cell types like antigen-presenting bone marrow-derived dendritic cells (BMDCs) and stromal fibroblasts. acs.org

Furthermore, this compound has been identified as an antagonist of the estrogen receptor (ER). researchgate.net It has been shown to block the activation of estrogen-responsive genes induced by 17β-estradiol and to destabilize ER proteins in a manner similar to the known ER antagonist ICI 182,780. researchgate.net This antagonistic activity is achieved by competing with 17β-estradiol for direct binding to the estrogen receptor. researchgate.net Understanding these intricate cellular signaling pathways is a focus of molecular medicine research programs aimed at translating such findings into clinical applications. unideb.hu

Development of this compound and Its Derivatives as Research Tools

The synthesis and biological evaluation of this compound analogs have not only aimed at therapeutic development but have also yielded valuable research tools. nih.govduke.edu By creating derivatives with modified structures and activities, researchers can probe the specific requirements for immunomodulation. nih.govnih.gov These analogs help in defining the key pharmacophores and understanding the structural basis for the compound's immunosuppressive effects. nih.govacs.org

The identification of analog 41a, with its reduced complexity and altered biological activity profile, provides a lead compound for further investigation. nih.gov Although this specific analog did not ameliorate disease in an experimental autoimmune encephalomyelitis (EAE) model, it produced unexpected effects, such as increasing inflammatory neutrophils. nih.gov Such results, while not immediately therapeutically useful, open up new avenues of research into the roles of different immune cells in disease, warranting further investigation. nih.gov The findings from these studies provide a critical framework that can guide the future design of subglutinol-derived agents for both therapeutic and research purposes. nih.govacs.org

Optimization of Biotechnological Production for Academic and Pre-clinical Research

This compound is a natural product originally isolated from Fusarium subglutinans, an endophytic fungus found in the vine Tripterygium wilfordii. researchgate.netresearchgate.netgoogle.com The production of such complex secondary metabolites directly from their plant sources can be impractical due to low yields and intricate purification processes. google.com Endophytic fungi, therefore, represent an important and biotechnologically valuable source for a wide array of bioactive compounds. researchgate.netufmg.brekb.eg

The biosynthetic pathway of subglutinols is a subject of ongoing research. It involves a gene cluster where a polyketide synthase (subA) creates the initial α-pyrone moiety, which is then combined with geranylgeranyl pyrophosphate (GGPP) produced by the synthase subD. uniprot.orguniprot.org Subsequent steps involving a terpene cyclase (subB) and oxidoreductases (subE and subF) are thought to form the final complex structure of this compound. uniprot.orguniprot.org

A patent has been issued for the biotechnological production of subglutinol compounds by culturing Fusarium subglutinans. researchgate.netgoogle.com This method allows for the production of commercially useful levels of the immunosuppressive compounds. google.com Further optimization of this fungal fermentation process is a key goal to ensure a reliable and scalable supply of this compound and its derivatives for academic and pre-clinical research, facilitating deeper exploration of its therapeutic potential. researchgate.net

Q & A

Q. What are the key enzymatic pathways involved in Subglutinol A biosynthesis, and how can they guide experimental design?

this compound is synthesized via a multi-step enzymatic cascade. Key enzymes include SubD (catalyzing farnesyl diphosphate and isopentenyl diphosphate condensation), SubB (converting germacradiolide to this compound), and SubC/SubE (processing intermediates). Experimental design should prioritize enzyme isolation, substrate specificity assays (e.g., kinetic studies), and pathway inhibition/overexpression to validate roles . Structural analogs (e.g., Subglutinols C and D) can be used to probe pathway flexibility .

Q. What methodologies are recommended for structural characterization of this compound and its analogs?

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry, particularly for complex α-pyrone and THF moieties .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas for novel analogs (e.g., 41a, 45) .

- X-ray crystallography: Resolve absolute configurations, though limited by compound crystallinity . Include purity validation via HPLC (>95%) and comparison to known spectral libraries .

Q. How should researchers design in vitro assays to evaluate this compound’s immunomodulatory activity?

Use primary CD4+ T cells differentiated into Th1/Th17 lineages. Measure cytokine inhibition (IFN-γ, IL-17A) via flow cytometry or ELISA. Dose-response curves (e.g., 0.1–10 μM this compound) and cytotoxicity assays (MTT/CellTiter-Glo) are critical to distinguish immunosuppression from toxicity. Include controls like cyclosporine A for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s immunomodulatory profile?

- Core modifications: Retain the α-pyrone group (critical for activity; IC50 < 1 μM) but simplify the THF ring. Analogs like 41a (removed THF and 2-methylpropenyl groups) retain potency with reduced toxicity .

- Functional group substitutions: Replace the α-pyrone with a phenyl group (e.g., analog 45) to test electronic effects. Bioisosteric replacements (e.g., naphthyridine) can enhance metabolic stability .

- Stereochemical analysis: Compare C6-epimers (e.g., 34a vs. 34b) to assess stereochemical impacts on activity .

Q. What experimental strategies address contradictions in preclinical data, such as the lack of efficacy in EAE models despite in vitro potency?

this compound analog 41a reduced IFN-γ/IL-17A in vitro but worsened EAE symptoms in mice. To resolve this:

- Immune profiling: Analyze myeloid subsets (e.g., gMDSCs, neutrophils) via flow cytometry. 41a increased pro-inflammatory neutrophils, suggesting compensatory mechanisms .

- Dosing optimization: Test prolonged administration (beyond 30 days) to align pharmacokinetics with disease progression .

- Mechanistic studies: Use RNA-seq to identify off-target pathways (e.g., neutrophil recruitment genes) .

Q. How can researchers leverage omics technologies to elucidate this compound’s mechanism of action?

- Transcriptomics: Perform RNA-seq on treated Th17 cells to identify dysregulated pathways (e.g., RORγt signaling).

- Metabolomics: Track changes in TCA cycle intermediates or NAD+ levels, linked to immunometabolism.

- Chemical proteomics: Use activity-based probes to map this compound-binding proteins (e.g., kinases, phosphatases) .

Methodological Guidance

Q. What are best practices for synthesizing this compound analogs with high stereochemical fidelity?

- Stereoselective catalysis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for THF ring formation.

- Barton-McCombie deoxygenation: Achieve selective deoxygenation at C6 without epimerization .

- Protection/deprotection strategies: Temporarily mask hydroxyl groups during multi-step syntheses to prevent side reactions .

Q. How should researchers navigate contradictory findings in literature on this compound’s bioactivity?

- Meta-analysis: Compare datasets across studies (e.g., cytokine inhibition in murine vs. human cells) .

- Reproducibility checks: Replicate key experiments (e.g., Th17 suppression assays) with standardized protocols.

- Contextual factors: Account for differences in cell sources (e.g., OT-II transgenic vs. wild-type T cells) .

Data Presentation and Validation

Q. What criteria should be met when reporting this compound’s biological data to ensure reproducibility?

- Minimum Information Standards: Disclose cell type, passage number, serum lot, and assay duration.

- Dose-response validation: Include EC50/IC50 values with 95% confidence intervals.

- Negative controls: Report data for inactive analogs (e.g., 45) to confirm SAR trends .

Q. How can researchers validate this compound’s target engagement in cellular assays?

- Cellular thermal shift assays (CETSA): Confirm compound binding to putative targets (e.g., kinases).

- Genetic knockdown: Use siRNA/shRNA to silence candidate targets and assess rescue effects.

- Competitive binding assays: Employ fluorescent probes (e.g., BODIPY-labeled analogs) for direct binding quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。